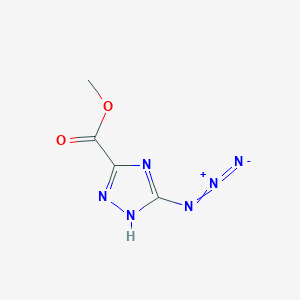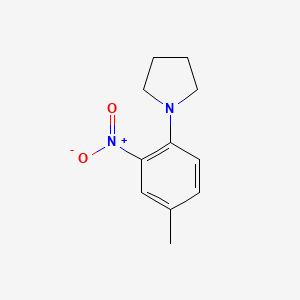
methyl 3-azido-1H-1,2,4-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate is a chemical compound belonging to the class of azido-triazoles This compound is characterized by the presence of an azido group (-N₃) attached to the triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate can be synthesized through a multi-step processThe esterification of the resulting azido-triazole with methanol yields the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide:
Methanol: Used for esterification reactions.
Reducing Agents: Such as hydrogen gas or catalytic hydrogenation for reduction reactions.
Major Products Formed
Triazole Derivatives: Formed through cycloaddition reactions.
Amino-Triazoles: Formed through reduction of the azido group.
科学的研究の応用
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: Utilized in the development of energetic materials and polymers.
Organic Synthesis: Serves as a versatile intermediate for the synthesis of various heterocyclic compounds.
作用機序
The mechanism of action of methyl 3-azido-1H-1,2,4-triazole-5-carboxylate involves its ability to undergo cycloaddition and substitution reactions, which allows it to interact with various molecular targets. The azido group is particularly reactive, enabling the compound to form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
類似化合物との比較
Similar Compounds
Methyl 1,2,4-triazole-3-carboxylate: Lacks the azido group, making it less reactive in cycloaddition reactions.
3-Azido-1,2,4-triazole: Similar structure but without the ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of both the azido and ester groups, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
特性
CAS番号 |
53566-46-4 |
|---|---|
分子式 |
C4H4N6O2 |
分子量 |
168.11 g/mol |
IUPAC名 |
methyl 5-azido-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C4H4N6O2/c1-12-3(11)2-6-4(8-7-2)9-10-5/h1H3,(H,6,7,8) |
InChIキー |
MSHJMHKWBFZBPP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NNC(=N1)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)

![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)



